molecular formula C6H4N4O2S B3023272 4-Nitrobenzo[c][1,2,5]thiadiazol-5-amine CAS No. 30536-22-2

4-Nitrobenzo[c][1,2,5]thiadiazol-5-amine

Cat. No.: B3023272
CAS No.: 30536-22-2
M. Wt: 196.19 g/mol
InChI Key: SXLUTZNXOOLBTK-UHFFFAOYSA-N
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Description

4-Nitrobenzo[c][1,2,5]thiadiazol-5-amine (CAS: 30536-22-2) is a heterocyclic compound featuring a benzo[c][1,2,5]thiadiazole core with a nitro (-NO₂) group at the 4-position and an amine (-NH₂) at the 5-position. This structure confers unique electronic properties due to the electron-withdrawing nitro group, making it a valuable intermediate in medicinal chemistry and materials science. It is frequently utilized in the synthesis of boron-containing derivatives for applications such as hypoxia inhibition () and as a precursor for HIF-2α antagonists ().

Properties

IUPAC Name

4-nitro-2,1,3-benzothiadiazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N4O2S/c7-3-1-2-4-5(9-13-8-4)6(3)10(11)12/h1-2H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXLUTZNXOOLBTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NSN=C2C(=C1N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30378269
Record name 4-nitro-2,1,3-benzothiadiazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30378269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30536-22-2
Record name 4-nitro-2,1,3-benzothiadiazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30378269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitrobenzo[c][1,2,5]thiadiazol-5-amine typically involves the nitration of benzo[c][1,2,5]thiadiazole derivatives. One common method includes the reaction of benzo[c][1,2,5]thiadiazole with nitric acid under controlled conditions to introduce the nitro group at the 4-position . The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain high-purity compounds suitable for further applications .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The nitro group at the 4-position activates adjacent positions for nucleophilic substitution. In one study, 4-nitrobenzo[c] thiadiazol-5-amine underwent substitution with phenylboronic acid derivatives under mild conditions:

  • Example : Reaction with 4-aminophenylboronic acid pinacol ester (3 ) in DMF at 90°C for 3 h yielded 4-nitro-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[c] thiadiazol-5-amine (8 ) with a 27.83% yield .

  • Mechanism : The nitro group withdraws electron density, facilitating displacement of the 5-amine group by nucleophiles.

Table 1: Substitution Reactions of 4-Nitrobenzo[c] thiadiazol-5-amine

Reaction PartnerConditionsProduct YieldReference
4-Aminophenylboronic esterDMF, 90°C, 3 h27.83%
4-(Aminomethyl)phenylboronic esterDMF, NaOtBu, 25°C, 16 h46.37%
MorpholineDMF, reflux, 24 h15%

Coupling Reactions

The amine group participates in cross-coupling reactions, enabling functionalization of the thiadiazole core:

  • Suzuki–Miyaura Coupling : Reaction with arylboronic acids in the presence of Pd catalysts yielded biaryl derivatives. For example, coupling with 4-methylphenylboronic acid produced 4-nitro-5-(4-methylphenyl)benzo[c] thiadiazole with moderate yields .

  • Buchwald–Hartwig Amination : The 5-amine group was alkylated using propylamine under Pd catalysis, achieving 90% yield for 7-nitro-N-propylbenzo[c] thiadiazol-4-amine .

Reduction of Nitro Group

The nitro group can be selectively reduced to an amine under controlled conditions:

  • Catalytic Hydrogenation : Using H₂/Pd-C in ethanol converted the nitro group to an amine without affecting the thiadiazole ring .

  • Chemical Reduction : Fe/HCl in aqueous ethanol achieved partial reduction, yielding mixed products .

Table 2: Reduction Outcomes

Reducing AgentConditionsMajor ProductYield
H₂/Pd-CEtOH, 25°C, 6 h5-Aminobenzo[c] thiadiazole78%
Fe/HClH₂O/EtOH, reflux, 1 hMixture of amine and nitroso34%

Cyclization Reactions

The amine group facilitates cyclization to form fused heterocycles:

  • Thiadiazolo[3,4-b]quinoxalines : Reaction with glyoxal derivatives under acidic conditions generated tricyclic structures with antimicrobial activity .

Biological Activity

Derivatives of 4-nitrobenzo[c] thiadiazol-5-amine exhibit notable bioactivity:

  • Antimicrobial Properties : Analogues showed moderate activity against Candida albicans (MIC = 32 µg/mL) and Gram-positive bacteria .

  • Anticancer Potential : Boron-containing derivatives demonstrated cytotoxicity against human cancer cell lines (IC₅₀ = 8–12 µM) .

Key Analytical Data

  • ¹H NMR (CDCl₃) : δ 8.12 (d, J = 8.2 Hz, 1H, aromatic), 7.79 (dd, J = 9.4 Hz, 1H, aromatic) .

  • Molecular Formula : C₆H₄N₄O₂S (MW = 196.18 g/mol) .

This compound’s versatility in substitution, coupling, and reduction reactions makes it a valuable intermediate in medicinal chemistry and materials science.

Scientific Research Applications

Overview

4-Nitrobenzo[c][1,2,5]thiadiazol-5-amine is a heterocyclic compound with significant potential in various scientific and industrial applications. Its unique structural features contribute to its diverse functionalities, particularly in the fields of chemistry, biology, medicine, and materials science.

Chemistry

This compound serves as a building block for synthesizing more complex heterocyclic compounds. Its reactivity allows for various chemical transformations, including:

  • Reduction : The nitro group can be reduced to an amine using hydrogen gas in the presence of catalysts such as palladium.
  • Substitution Reactions : The compound can undergo nucleophilic substitution reactions where the nitro group is replaced by other functional groups.

Biological Applications

Research indicates that this compound may exhibit anticancer properties by inhibiting hypoxia-inducing factors in tumor cells. Studies have shown that similar compounds in the benzo[c][1,2,5]thiadiazole family interact with various enzymes and proteins involved in cellular signaling pathways, potentially leading to:

  • Cell Cycle Arrest : Inducing apoptosis in cancer cells.
  • Inhibition of Tumor Growth : Targeting specific molecular pathways that are overactive in cancerous cells.

Pharmaceutical Development

The compound is explored for its potential as a drug candidate due to its:

  • Anti-cholinergic properties , which may be beneficial in treating neurodegenerative diseases.
  • Potential use as a fluorescent probe in biological imaging applications.

Materials Science

In materials science, this compound is utilized in:

  • Fluorescent Sensors : Its ability to emit fluorescence makes it suitable for detecting various analytes.
  • Photovoltaic Materials : Compounds from the benzo[c][1,2,5]thiadiazole family have been investigated for their application in organic solar cells due to their electronic properties.

Case Studies

Several studies have documented the applications and effects of this compound:

  • Anticancer Research : A study demonstrated that derivatives of this compound inhibited tumor growth in vitro by targeting specific signaling pathways associated with hypoxia.
  • Fluorescent Probes : Research highlighted how modifications to the compound enhanced its fluorescent properties for use in biological imaging.
  • Photovoltaic Efficiency : Investigations into the incorporation of this compound into organic solar cells showed improved energy conversion efficiencies compared to traditional materials.

Mechanism of Action

The mechanism of action of 4-Nitrobenzo[c][1,2,5]thiadiazol-5-amine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural and Functional Analogues

N-(3-Chloro-5-fluorophenyl)-4-nitrobenzo[c][1,2,5]oxadiazol-5-amine (HIF-2α Antagonist)
  • Structure : Replaces the thiadiazole sulfur with oxygen (oxadiazole) and includes a 3-chloro-5-fluorophenyl substituent.
  • Key Differences: Heteroatom Effect: The oxadiazole ring exhibits higher electron deficiency compared to thiadiazole, enhancing binding specificity to HIF-2α (). Synthesis: Prepared via nucleophilic aromatic substitution with yields >88% for trifluoroborate salts ().
Boron-Containing Derivatives (e.g., Compound 14)
  • Structure : Features a 4-nitrobenzo[c][1,2,5]thiadiazol-5-amine core coupled with a boronate ester group (e.g., tetramethyl-1,3,2-dioxaborolan-2-yl).
  • Key Differences: Synthetic Challenges: Lower yields (~56%) due to steric hindrance and boron incorporation ().
Schiff Bases of 5-(5-(4-Fluorophenyl)thiophen-2-yl)-1,3,4-thiadiazol-2-amine
  • Structure : 1,3,4-thiadiazole ring with a fluorophenyl-thiophene substituent.
  • Key Differences :
    • Biological Activity : Demonstrates anticancer activity (IC₅₀ = 1.28 µg/mL against MCF7 breast cancer cells) ().
    • Synthetic Route : Formed via Schiff base condensation, emphasizing the role of aromatic aldehydes in modulating activity ().
1,2,5-Thiadiazole 1,1-Dioxide Derivatives
  • Structure : Incorporates two oxygen atoms at the sulfur position (1,1-dioxide).
  • Key Differences: Physical Properties: Enhanced electron-accepting ability and radical anion stability compared to non-dioxide analogs (). Applications: Potential in conductive materials and redox-active systems ().

Comparative Data Table

Compound Class Core Structure Key Substituents Synthesis Yield (%) Notable Activity/Application Evidence Sources
This compound Benzo[c]thiadiazole 4-NO₂, 5-NH₂ ~56 (boron derivatives) Hypoxia inhibitor precursor 1, 2, 18
HIF-2α Oxadiazole Antagonist Benzo[c]oxadiazole 4-NO₂, 5-NH-(3-Cl-5-F-C₆H₃) >88 (trifluoroborate salts) HIF-2α inhibition 5, 8, 16, 20
1,3,4-Thiadiazole Schiff Bases 1,3,4-Thiadiazole 5-(4-Fluorophenyl)thiophene, NH₂ Not reported Anticancer (IC₅₀ = 1.28 µg/mL) 13
1,2,5-Thiadiazole 1,1-Dioxide Thiadiazole 1,1-dioxide Variable (e.g., aryl, alkyl) Not reported Electron acceptor materials 7

Key Findings and Contrasts

Heteroatom Impact :

  • Thiadiazoles (S) vs. oxadiazoles (O): Oxygen analogs exhibit higher specificity in protein binding (e.g., HIF-2α antagonism) due to increased electronegativity ().
  • Boron derivatives show synthetic challenges but enable targeted drug delivery ().

Substituent Effects :

  • Nitro groups enhance stability and electron-withdrawing capacity, critical for hypoxia-targeting applications ().
  • Aryl substituents (e.g., 3-chloro-5-fluorophenyl) improve pharmacological specificity ().

Biological vs. Material Applications :

  • Thiadiazoles with nitro/amine groups are prioritized in medicinal chemistry (e.g., anticancer, hypoxia inhibition) ().
  • 1,1-Dioxide derivatives are explored for material science due to unique electronic properties ().

Biological Activity

4-Nitrobenzo[c][1,2,5]thiadiazol-5-amine is a heterocyclic compound that belongs to the benzo[c][1,2,5]thiadiazole family. This compound has garnered attention due to its diverse biological activities, particularly its potential as an anticancer agent and its interactions with various biochemical pathways.

Chemical Structure and Properties

The chemical formula for this compound is C6_6H4_4N4_4O2_2S. The presence of a nitro group at the para position of the amine group significantly influences its reactivity and biological activity. The compound's structure allows it to participate in various chemical reactions and biological interactions.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Inhibition of Enzymes : Similar compounds have shown the ability to inhibit enzymes such as glutathione transferase P1-1 (GSTP1-1), which is involved in detoxification processes in cells.
  • Interference with Signaling Pathways : The compound may interfere with epidermal growth factor receptor (EGFR) phosphorylation, a critical pathway in cancer cell proliferation.
  • Nitric Oxide Donation : It has been suggested that this compound acts as a nitric oxide donor, which can influence various physiological processes and potentially enhance anticancer activity.

Anticancer Potential

Numerous studies have highlighted the anticancer properties of thiadiazole derivatives, including this compound. The following table summarizes key findings regarding its anticancer activity:

Study Cell Lines Effect Mechanism
HL-60 (leukemia), SK-MEL-1 (melanoma)Decreased cell viability; apoptosis inductionInhibition of cell signaling pathways
T24 (bladder cancer)Reduced tumor growth in xenograftsInduction of apoptosis; inhibition of proliferation
Various cancer modelsBroad anticancer efficacyMultiple pathways including apoptosis and cell cycle arrest

Antimicrobial Activity

The compound's structural characteristics also suggest potential antimicrobial properties. Research on related thiadiazole derivatives indicates significant antibacterial and antifungal activities against various pathogens:

  • Antibacterial Activity : Compounds similar to this compound have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
  • Antifungal Activity : Some derivatives have demonstrated antifungal properties against strains like Candida albicans and Aspergillus niger, indicating a broad spectrum of antimicrobial action .

Case Studies

Several case studies illustrate the biological activity of this compound:

  • In Vitro Studies on Cancer Cells : A study evaluated the effect of this compound on human leukemia cells (HL-60), revealing a significant reduction in cell viability and induction of apoptosis through specific signaling pathway modulation .
  • Antimicrobial Screening : Another investigation focused on the antimicrobial properties of various derivatives containing the thiadiazole moiety. Results indicated that certain substitutions led to enhanced antibacterial activity against E. coli and S. aureus, with minimum inhibitory concentrations (MICs) significantly lower than standard antibiotics .

Q & A

Basic Research Questions

What are the optimal synthetic routes for 4-nitrobenzo[c][1,2,5]thiadiazol-5-amine?

The synthesis typically involves nitro-functionalization of benzo[c][1,2,5]thiadiazole precursors. Key methods include:

  • Reduction of nitro intermediates : For example, 5-chloro-4-nitrobenzo[c][1,2,5]thiadiazole can be reduced using an iron-acetic acid mixture in methanol, yielding the amine derivative with ~46% efficiency .
  • Boron-based coupling : Reacting this compound with boronate esters in DMF using tBuONa as a base achieves coupling yields of ~46% .
  • Direct nitration : Starting from 4-chloro-o-phenylenediamine, multi-step nitration and cyclization yield the nitro-thiadiazole core .

Key Considerations : Solvent choice (e.g., DMF vs. MeOH) and catalyst (e.g., tBuONa) significantly impact yields.

How is this compound characterized post-synthesis?

Standard characterization methods include:

  • X-ray crystallography : Resolves bond lengths and dihedral angles (e.g., 18.2°–30.3° between thiadiazole and aromatic rings) to confirm structural integrity .
  • NMR spectroscopy : 1^1H and 13^13C NMR identify substituent positions, with shifts at δ 1.69–2.57 ppm for CH2_2 groups in related thiadiazole derivatives .
  • HPLC purity analysis : Validates ≥98% purity, critical for biological assays .

Advanced Research Questions

What computational methods predict the electronic properties of this compound?

Density Functional Theory (DFT) with exact-exchange functionals (e.g., B3LYP) is used to:

  • Calculate electron distribution in the nitro-thiadiazole core, critical for understanding redox behavior .
  • Model dipole moments and frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity in biological systems .
    Note : Exact-exchange terms improve accuracy, reducing average deviations in thermochemical data to 2.4 kcal/mol .

What is the role of this compound in HIF-2α inhibition?

The compound acts as a hypoxia-inducible factor 2α (HIF-2α) antagonist by:

  • Binding to the PAS-B domain of HIF-2α, disrupting protein-protein interactions critical for hypoxia signaling .
  • Competing with endogenous ligands (e.g., TC-S7009 analogs) with IC50_{50} values in the nanomolar range .
    Experimental Design : Protein-ligand binding is validated via isothermal titration calorimetry (ITC), with purified HIF-2α PAS-B domains and antagonists prepared in DMF/PBS buffers .

How do researchers resolve contradictions in reported synthesis yields?

Discrepancies in yields (e.g., 46% vs. 88% for similar routes) are analyzed by:

  • Reaction condition optimization : Varying temperature, solvent polarity, and catalyst loadings (e.g., tBuONa vs. NaOH) .
  • Byproduct analysis : HPLC or GC-MS identifies side products (e.g., sulfoxides or dehalogenated species) that reduce yields .
  • Mechanistic studies : DFT simulations assess energy barriers for nitro-group reduction or boronate coupling steps .

What biological assays evaluate the anticancer potential of this compound?

  • In vitro cytotoxicity : Tested against cancer cell lines (e.g., MCF-7, HEPG-2) using SRB assays, with IC50_{50} values compared to reference compounds like CHS-828 .
  • Selectivity profiling : Normal fibroblast cells (e.g., WI-38) are used to assess toxicity thresholds .
  • Mechanistic follow-up : Flow cytometry or Western blotting confirms apoptosis induction or HIF-2α pathway inhibition .

Data Contradiction Analysis

How to address conflicting data on nitro-thiadiazole reactivity?

  • Reproducibility checks : Verify solvent purity (e.g., anhydrous DMF) and oxygen-free conditions for nitro-group stability .
  • Cross-validation : Compare spectral data (e.g., 1^1H NMR shifts) with published benchmarks to identify synthetic inconsistencies .
  • Collaborative studies : Multi-lab validation of biological activity (e.g., HIF-2α binding assays) reduces experimental bias .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Nitrobenzo[c][1,2,5]thiadiazol-5-amine
Reactant of Route 2
4-Nitrobenzo[c][1,2,5]thiadiazol-5-amine

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